1-Azatricyclo[7.2.0.03,6]undecane
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Overview
Description
1-Azatricyclo[72003,6]undecane is a tricyclic compound with the molecular formula C10H17N This compound is characterized by its unique structure, which includes a nitrogen atom integrated into a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azatricyclo[7.2.0.03,6]undecane typically involves multi-step organic reactions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction yields 3,5-dioxo-4-aza-tricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, which is then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1-Azatricyclo[7.2.0.03,6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in the compound’s structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Azatricyclo[7.2.0.03,6]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azatricyclo[7.2.0.03,6]undecane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[4.3.1.13,8]undecane: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom.
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione: This compound includes additional functional groups, making it more complex.
Uniqueness
1-Azatricyclo[7.2.0.03,6]undecane is unique due to its specific tricyclic structure and the position of the nitrogen atom.
Properties
CAS No. |
625129-50-2 |
---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-azatricyclo[7.2.0.03,6]undecane |
InChI |
InChI=1S/C10H17N/c1-2-9-7-11-6-5-10(11)4-3-8(1)9/h8-10H,1-7H2 |
InChI Key |
ZRWXTTIUPGRUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN2CC3C1CC3 |
Origin of Product |
United States |
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